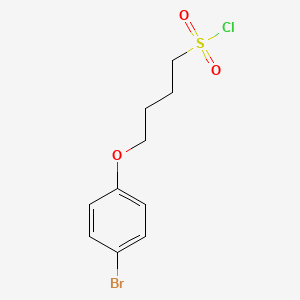

4-(4-Bromophenoxy)butane-1-sulfonyl chloride

Overview

Description

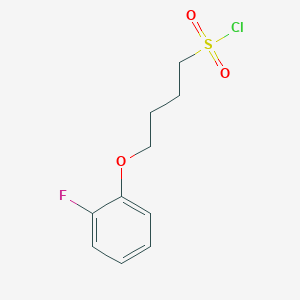

“4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12BrClO3S. It consists of 12 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Chlorine atom, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is composed of 28 atoms in total . The molecule has a molecular weight of 327.62 g/mol.Scientific Research Applications

Synthesis of N-Acyl-L-Valine Derivatives

This compound is utilized in the synthesis of novel N-acyl-L-valine derivatives . These derivatives are important for their potential antimicrobial action against bacterial and fungal strains. They are also evaluated for antioxidant activity and toxicity, showing promise in developing new antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium .

Antimicrobial and Antibiofilm Actions

The synthesized N-acyl-L-valine derivatives containing the 4-(4-Bromophenoxy)butane-1-sulfonyl chloride moiety have shown promising results in fighting biofilm-associated infections. Biofilms are complex communities of microorganisms that are difficult to eradicate. The compound’s role in disrupting biofilms could be pivotal in treating chronic infections .

Antioxidant Effect Studies

In the realm of antioxidant research, derivatives of this compound have been tested for their efficacy in scavenging free radicals. This is crucial in understanding the compound’s potential in preventing oxidative stress-related diseases .

Alternative Toxicity Testing

The compound has been used in toxicity assays on freshwater organisms like Daphnia magna . This is significant for environmental toxicity studies, providing insights into the safety profile of new chemical entities .

Drug Design and Development

4-(4-Bromophenoxy)butane-1-sulfonyl chloride: serves as a key intermediate in drug design. Its incorporation into various chemotypes, such as 4H-1,3-oxazol-5-ones and 2-acylamino ketones , is critical for the development of new drugs with potential therapeutic applications .

In Silico Studies for Potential Applications

The compound’s derivatives have been subjected to in silico studies to predict their antimicrobial effect and toxicity. Such computational studies are essential for preclinical research, helping to streamline the drug development process by predicting the behavior of compounds before they are synthesized .

Safety and Hazards

The safety data sheets for related compounds suggest that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

Sulfonyl chloride derivatives are generally known to react with a variety of nucleophiles, making them useful in organic synthesis .

Mode of Action

The mode of action of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests it may influence pathways involving benzene derivatives .

Result of Action

The compound’s ability to form substituted benzene rings suggests it may influence the structure and function of molecules containing these rings .

properties

IUPAC Name |

4-(4-bromophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSVEJRAWZRLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)butane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)

![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)